molecular formula C9H4Br2ClF3O B13719585 4'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl bromide

4'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13719585
M. Wt: 380.38 g/mol
InChI Key: KXIFSPWPUKWDMV-UHFFFAOYSA-N
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Description

4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5Br2ClF3O It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring

Preparation Methods

The synthesis of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide typically involves multi-step reactions. One common method includes the following steps:

    Friedel-Crafts Acylation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the aromatic ring makes the compound highly reactive. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide include:

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[4-bromo-2-chloro-6-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-7(16)8-5(9(13,14)15)1-4(11)2-6(8)12/h1-2H,3H2

InChI Key

KXIFSPWPUKWDMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)CBr)Cl)Br

Origin of Product

United States

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